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Compound of Interest

Compound Name: Egfr-IN-79

Cat. No.: B12388371 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity

of the epidermal growth factor receptor (EGFR) inhibitor, EGFR-IN-79. This document details

the quantitative inhibitory activity of the compound, outlines relevant experimental protocols,

and visualizes key biological and experimental processes. EGFR-IN-79, identified by its CAS

number 879127-07-8 and chemical name N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]-4-

pyrimidinyl]amino]phenyl]-cyclopropanecarboxamide, is a potent and highly selective ATP-

competitive inhibitor of EGFR.

Quantitative Inhibitor Activity
The inhibitory potency of EGFR-IN-79 has been evaluated against wild-type EGFR and

clinically relevant mutant forms, as well as a broader panel of kinases to determine its

selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the

tables below.

Table 1: IC50 Values for EGFR-IN-79 Against EGFR and its Mutants
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Target Kinase IC50 (nM)

EGFR (wild-type) 21[1][2][3]

EGFR (L858R mutant) 63[1][2]

EGFR (L861Q mutant) 4[1][2]

Table 2: Selectivity Profile of EGFR-IN-79 Against Other Kinases

Off-Target Kinase Inhibition Data

erbB4/Her4 IC50 = 7.64 µM[1]

Panel of 55 other kinases IC50 > 10 µM[2]

MRCKα
22% inhibition (compared to >94% for EGFR)[4]

[5]

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

results. Below are representative protocols for biochemical kinase assays and cellular

autophosphorylation assays.

Biochemical Kinase Inhibition Assay (Representative
Protocol)
This protocol outlines a common method for determining the IC50 value of an inhibitor against

a purified kinase.

Materials:

Recombinant human EGFR kinase domain

ATP (Adenosine triphosphate)

Poly(Glu, Tyr) 4:1 peptide substrate
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Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

EGFR-IN-79 (dissolved in DMSO)

Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP)

Phosphocellulose paper

Wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare a serial dilution of EGFR-IN-79 in DMSO.

In a microplate, combine the kinase, peptide substrate, and kinase buffer.

Add the diluted inhibitor or DMSO (for control wells).

Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60

minutes).

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose

paper.

Wash the phosphocellulose paper extensively with the wash buffer to remove

unincorporated radiolabeled ATP.

Measure the amount of incorporated radioactivity on the paper using a scintillation

counter.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

control.

Determine the IC50 value by fitting the data to a dose-response curve.
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Cellular EGFR Autophosphorylation Assay
(Representative Protocol)
This protocol describes a method to assess the ability of an inhibitor to block EGFR activation

in a cellular context.

Materials:

U-2 OS (human osteosarcoma) cells or other suitable cell line expressing EGFR.

Cell culture medium (e.g., DMEM with 10% FBS).

Serum-free medium.

Recombinant human EGF (Epidermal Growth Factor).

EGFR-IN-79 (dissolved in DMSO).

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Western blotting equipment and reagents.

Procedure:

Seed U-2 OS cells in a multi-well plate and grow to 80-90% confluency.

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

Pre-treat the cells with various concentrations of EGFR-IN-79 or DMSO (vehicle control)

for a specified time (e.g., 1-2 hours).
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Stimulate the cells with a final concentration of 100 ng/mL EGF for a short period (e.g., 10-

15 minutes) at 37°C.

Aspirate the medium and lyse the cells with ice-cold lysis buffer.

Determine the protein concentration of the cell lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a

PVDF membrane.

Block the membrane and probe with the primary anti-phospho-EGFR antibody overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.

Quantify the band intensities to determine the extent of inhibition of EGFR

autophosphorylation. One study showed that EGFR-IN-79 completely blocks EGF-induced

EGFR autophosphorylation in U-2OS cells at a concentration of 10 µM[1].

Visualizations
The following diagrams illustrate the EGFR signaling pathway and a general workflow for

assessing kinase inhibitor selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b12388371?utm_src=pdf-custom-synthesis
https://www.merckmillipore.com/FR/en/product/EGFR-Inhibitor-CAS-879127-07-8-Calbiochem,EMD_BIO-324674
https://www.caymanchem.com/product/15363/egfr-inhibitor
https://www.selleckchem.com/products/egfr-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3230241/
https://www.ab-science.com/wp-content/uploads/2014/07/1429633529_1415372771_Unpublished2011-MASITINIBKINASESELECTIVITYREVIEW-InternalReportNOTABSci.pdf
https://www.benchchem.com/product/b12388371#egfr-in-79-target-specificity-and-selectivity
https://www.benchchem.com/product/b12388371#egfr-in-79-target-specificity-and-selectivity
https://www.benchchem.com/product/b12388371#egfr-in-79-target-specificity-and-selectivity
https://www.benchchem.com/product/b12388371#egfr-in-79-target-specificity-and-selectivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12388371?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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